Piranos

Pyrans are a class of heterocyclic compounds characterized by a five-membered ring containing three carbon atoms and two oxygen atoms, typically in the form C3O2. These organic molecules exhibit a wide range of structural diversity due to their ability to exist in various stereoisomeric forms, including cis- and trans-configurations. Pyrans are known for their significant chemical reactivity, making them crucial intermediates in organic synthesis.

Structurally, pyrans can be derived from the condensation of α-hydroxy aldehydes or ketones with acid chlorides under basic conditions. This reaction is commonly referred to as the Robinson–Trauzweier reaction. Pyran derivatives are found in various natural products and pharmaceuticals, contributing to their widespread use in organic chemistry.

Their applications span across multiple fields, including but not limited to, flavor and fragrance industries where they impart specific aroma notes, food additives for enhancing taste profiles, and as key intermediates in the synthesis of complex molecules like antibiotics. The versatility of pyrans makes them indispensable tools in chemical research and development.

| Estrutura | Nome químico | CAS | MF |

|---|---|---|---|

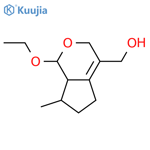

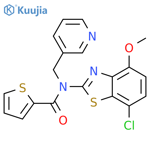

|

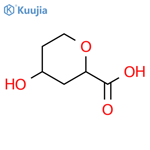

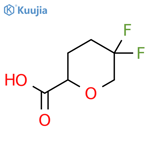

Pyran-2-carboxylic acid, tetrahydro-4-hydroxy- (4CI) | 854695-96-8 | C6H10O4 |

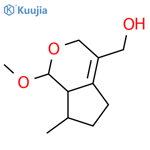

|

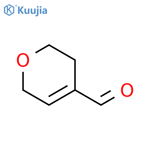

3,6-dihydro-2H-pyran-4-carbaldehyde | 97346-30-0 | C6H8O2 |

|

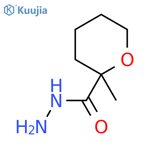

2-Methyltetrahydro-2H-pyran-2-carbohydrazide | 1217862-65-1 | C7H14N2O2 |

|

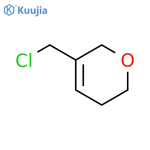

2H-Pyran, 3-(chloromethyl)-5,6-dihydro- | 97986-35-1 | C6H9ClO |

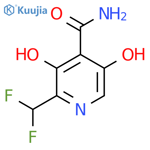

|

5,5-difluorotetrahydropyran-2-carboxylic acid | 1426135-66-1 | C6H8F2O3 |

|

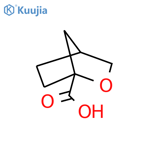

2-Oxabicyclo[2.2.1]heptane-1-carboxylic acid | 2243509-26-2 | C7H10O3 |

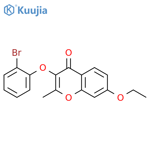

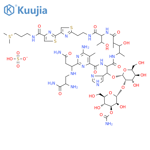

|

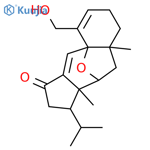

Lacrymarone | 1304501-35-6 | C20H28O3 |

|

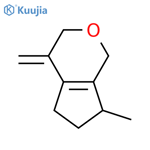

4(11),5(9)-Iridadiene | 1469484-27-2 | C10H14O |

|

4-Iridene-1,11-diol; (1β,8α,9β)-form, 1-Et ether | 1469484-31-8 | C12H20O3 |

|

4-Iridene-1,11-diol; (1β,8α,9β)-form, 1-Me ether | 1807462-82-3 | C11H18O3 |

Literatura Relacionada

-

Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046

-

Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833

-

Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310

-

Jianjun Wang,Heng-Ying Xiong,Emilie Petit,Laëtitia Bailly,Xavier Pannecoucke,Tatiana Besset Chem. Commun., 2019,55, 8784-8787

-

5. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149

Fornecedores recomendados

-

Shanghai Xinsi New Materials Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Nanjing Jubai BiopharmFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Shanghai Aoguang Biotechnology Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

上海贤鼎生物科技有限公司Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Shanghai Joy Biotech LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

Produtos recomendados

-

-

-

-

-

Bleomycin sulfate Cas No: 9041-93-4

Bleomycin sulfate Cas No: 9041-93-4